molecular formula C17H16N2O3S B2379929 N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2380183-28-6

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2379929
CAS No.: 2380183-28-6
M. Wt: 328.39
InChI Key: MMXCZJMYRKMERU-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and perform a series of functional group transformations to introduce the phenyl and oxazole moieties. Key steps may include:

    Thiophene Functionalization: Introduction of functional groups onto the thiophene ring.

    Phenyl Group Attachment: Coupling reactions to attach the phenyl group to the thiophene ring.

    Oxazole Ring Formation: Cyclization reactions to form the oxazole ring.

    Final Assembly: Coupling the oxazole ring with the thiophene-phenyl intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Oxazole Derivatives: Compounds with the oxazole ring, like 2-methyl-5-phenyl-1,3-oxazole.

    Phenyl Derivatives: Compounds featuring the phenyl group, such as benzene derivatives.

Uniqueness

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-9-14(19-22-11)17(21)18-10-15(20)12-4-6-13(7-5-12)16-3-2-8-23-16/h2-9,15,20H,10H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXCZJMYRKMERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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